molecular formula C16H15N3 B14402852 6-(1-Phenylprop-1-en-1-yl)-1H-benzimidazol-2-amine CAS No. 88599-76-2

6-(1-Phenylprop-1-en-1-yl)-1H-benzimidazol-2-amine

Cat. No.: B14402852
CAS No.: 88599-76-2
M. Wt: 249.31 g/mol
InChI Key: MKNFYJCZGXZHJI-UHFFFAOYSA-N
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Description

6-(1-Phenylprop-1-en-1-yl)-1H-benzimidazol-2-amine is a compound of interest in various fields of chemistry and pharmacology. This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules. The presence of the phenylprop-1-en-1-yl group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Phenylprop-1-en-1-yl)-1H-benzimidazol-2-amine typically involves the reaction of 1-phenylprop-1-en-1-yl derivatives with benzimidazole precursors. One common method involves the use of alkylation reactions where the benzimidazole is treated with 1-phenylprop-1-en-1-yl halides under basic conditions . Another approach includes the use of transition metal-catalyzed coupling reactions, which can offer higher yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(1-Phenylprop-1-en-1-yl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazoles.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylprop-1-en-1-yl-benzimidazole: Similar structure but lacks the amine group.

    2-Phenylbenzimidazole: Lacks the prop-1-en-1-yl group.

    Benzimidazole derivatives: Various substitutions on the benzimidazole ring.

Uniqueness

6-(1-Phenylprop-1-en-1-yl)-1H-benzimidazol-2-amine is unique due to the combination of the benzimidazole core with the phenylprop-1-en-1-yl group and the presence of an amine functionality.

Properties

CAS No.

88599-76-2

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

6-(1-phenylprop-1-enyl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C16H15N3/c1-2-13(11-6-4-3-5-7-11)12-8-9-14-15(10-12)19-16(17)18-14/h2-10H,1H3,(H3,17,18,19)

InChI Key

MKNFYJCZGXZHJI-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1=CC=CC=C1)C2=CC3=C(C=C2)N=C(N3)N

Origin of Product

United States

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